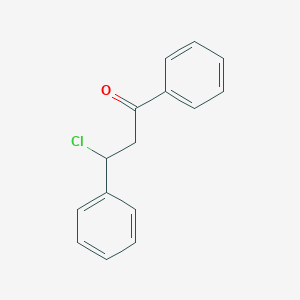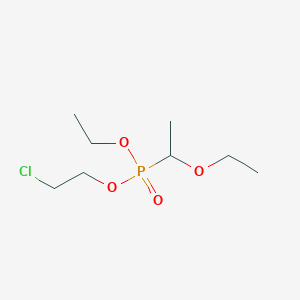![molecular formula C42H93N3O12S+2 B14675981 Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate CAS No. 38719-97-0](/img/structure/B14675981.png)
Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple hydroxyethoxy groups and azaniumyl groups, making it a versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate typically involves the reaction of ethylene oxide with ethylene glycol or diethylene glycol in the presence of a suitable catalyst . This process results in the formation of tetraethylene glycol, which is further reacted with methyl octadecylazaniumyl compounds under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azaniumyl groups can be reduced to form amines.
Substitution: The hydroxyethoxy groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ethers, esters, amines, and carboxylic acids. These derivatives have distinct properties and applications in different fields .
Aplicaciones Científicas De Investigación
Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate involves its interaction with various molecular targets and pathways. The hydroxyethoxy groups facilitate hydrogen bonding and electrostatic interactions with target molecules, while the azaniumyl groups enhance solubility and stability. These interactions enable the compound to act as an effective surfactant, emulsifier, and solubilizing agent .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the azaniumyl groups, making it less effective as a surfactant.
Bis[2-(2-hydroxyethoxy)ethyl] ether: Another similar compound with fewer hydroxyethoxy groups, resulting in different solubility and reactivity properties.
Bis(2-hydroxyethyl) terephthalate: Used in polymer synthesis but differs significantly in structure and applications.
Uniqueness
Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate stands out due to its unique combination of hydroxyethoxy and azaniumyl groups, which confer exceptional surfactant and solubilizing properties. This makes it highly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
38719-97-0 |
|---|---|
Fórmula molecular |
C42H93N3O12S+2 |
Peso molecular |
864.3 g/mol |
Nombre IUPAC |
bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C41H90N3O8.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(2,26-34-49-38-30-45)22-23-43(3,27-35-50-39-31-46)24-25-44(4,28-36-51-40-32-47)29-37-52-41-33-48;1-5-6(2,3)4/h45-48H,5-41H2,1-4H3;1H3,(H,2,3,4)/q+3;/p-1 |
Clave InChI |
IASJUZAFQXSJBU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(CC[N+](C)(CC[N+](C)(CCOCCO)CCOCCO)CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Números CAS relacionados |
38719-97-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


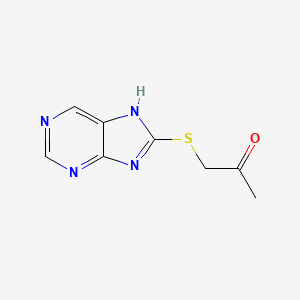
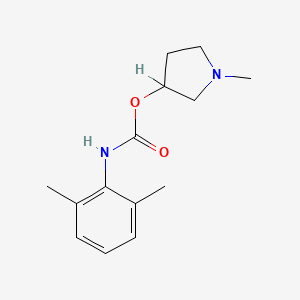
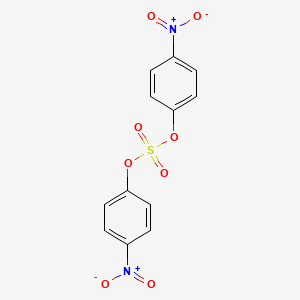
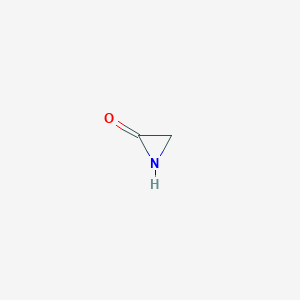

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
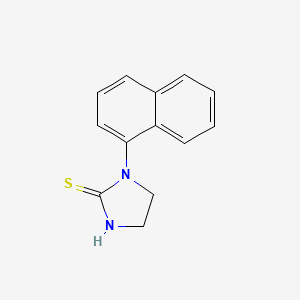
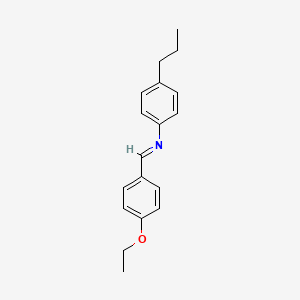
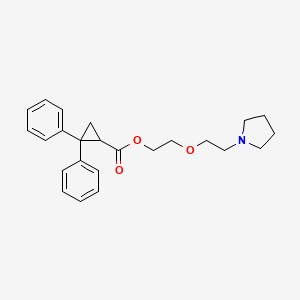
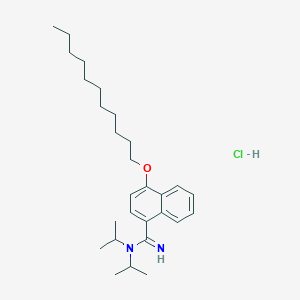
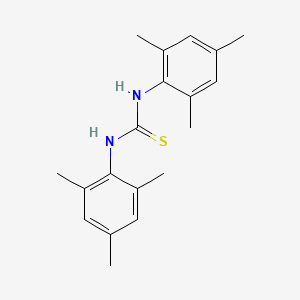
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
